Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)

3-Fluoro-4-methoxybenzyl Alcohol structure
96047-32-4 structure
Nome del prodotto:3-Fluoro-4-methoxybenzyl Alcohol
Numero CAS:96047-32-4
MF:C8H9FO2
MW:156.154266119003
MDL:MFCD00070642
CID:800020
PubChem ID:2774550

3-Fluoro-4-methoxybenzyl Alcohol Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol,3-fluoro-4-methoxy-
    • (3-fluoro-4-methoxyphenyl)methanol
    • 3-FLUORO-4-METHOXYBENZYL ALCOHOL
    • 3-Fluoro-4-methoxyphenylmethanol
    • 3-Fluoro-4-methoxybenzenemethanol (ACI)
    • AKOS000124779
    • CS-0194748
    • MFCD00070642
    • PS-6575
    • DTXSID50379096
    • DB-088963
    • 3-Fluoro-4-methoxyphenyl)methanol
    • 3-Fluoro-4-methoxy-benzenemethanol
    • HHWYYUUOGAUCKX-UHFFFAOYSA-N
    • 96047-32-4
    • SCHEMBL2382627
    • EN300-129080
    • SB83882
    • E89373
    • Z228585772
    • (3-fluoro-4-methoxy-phenyl)methanol
    • 3-Fluoro-4-methoxybenzyl Alcohol
    • MDL: MFCD00070642
    • Inchi: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
    • Chiave InChI: HHWYYUUOGAUCKX-UHFFFAOYSA-N
    • Sorrisi: FC1C(OC)=CC=C(CO)C=1

Proprietà calcolate

  • Massa esatta: 156.05900
  • Massa monoisotopica: 156.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5A^2
  • XLogP3: 1.1

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 251.4±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 122.7±19.7 °C
  • Indice di rifrazione: 1.51
  • PSA: 29.46000
  • LogP: 1.32660
  • Pressione di vapore: 0.0±0.5 mmHg at 25°C

3-Fluoro-4-methoxybenzyl Alcohol Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: Irritant
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Istruzioni di sicurezza: H303+H313+H333
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Fluoro-4-methoxybenzyl Alcohol Dati doganali

  • CODICE SA:2909499000
  • Dati doganali:

    Codice doganale cinese:

    2909499000

    Panoramica:

    2909499000 Altri alcoli eterici e loro alogenati\solfonati\derivati nitrosativi o nitrosativi. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909499000. eteralcoli e loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:9,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

3-Fluoro-4-methoxybenzyl Alcohol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D769836-25g
3-FLUORO-4-METHOXYBENZYL ALCOHOL
96047-32-4 98%
25g
$405 2023-09-02
Fluorochem
013838-5g
3-Fluoro-4-methoxybenzyl alcohol
96047-32-4 97%
5g
£90.00 2022-03-01
Alichem
A015000301-500mg
3-Fluoro-4-methoxybenzyl alcohol
96047-32-4 97%
500mg
$823.15 2023-08-31
TRC
F401678-100mg
3-Fluoro-4-methoxybenzyl Alcohol
96047-32-4
100mg
$ 80.00 2022-06-05
eNovation Chemicals LLC
D769836-5g
3-FLUORO-4-METHOXYBENZYL ALCOHOL
96047-32-4 98%
5g
$165 2024-06-07
Enamine
EN300-129080-0.25g
(3-fluoro-4-methoxyphenyl)methanol
96047-32-4 90%
0.25g
$26.0 2023-11-13
Enamine
EN300-129080-10.0g
(3-fluoro-4-methoxyphenyl)methanol
96047-32-4
10.0g
$330.0 2023-02-15
Fluorochem
013838-1g
3-Fluoro-4-methoxybenzyl alcohol
96047-32-4 97%
1g
£30.00 2022-03-01
Fluorochem
013838-25g
3-Fluoro-4-methoxybenzyl alcohol
96047-32-4 97%
25g
£328.00 2022-03-01
Enamine
EN300-129080-10g
(3-fluoro-4-methoxyphenyl)methanol
96047-32-4 90%
10g
$330.0 2023-11-13

3-Fluoro-4-methoxybenzyl Alcohol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt; rt → 0 °C
1.2 Solvents: Methanol
Riferimento
Preparation of quinoline compounds as antibacterial agents and uses thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Mechanochemical Palladium-Catalyzed Oxidative Esterification of Alcohols
van Bonn, Pit; Dressler, Daniela; Weitenhagen, Fabian; Bolm, Carsten, ACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
Riferimento
Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles
Kamal, Ahmed; Hussaini, Syed Mohammed Ali; Faazil, Shaikh; Poornachandra, Y.; Narender Reddy, G.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Diethyl ether
Riferimento
Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compounds
Cervena, Irena; Holubek, Jiri; Svatek, Emil; Valchar, Martin; Protiva, Miroslav, Collection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  2 h, rt
Riferimento
Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone Derivatives
Hussaini, Syed Mohammed Ali; Yedla, Poornachandra; Babu, Korrapati Suresh; Shaik, Thokhir B.; Chityal, Ganesh Kumar; et al, Chemical Biology & Drug Design, 2016, 88(1), 97-109

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 60 min, rt
Riferimento
Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines
Tsai, Pei-Yi; Hu, Gong-Siang; Huang, Po-Hsun; Jheng, Huei-Lin; Lan, Chi-Hsuan; et al, Journal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
Riferimento
Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists
, United States, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Methanol ;  0 °C
Riferimento
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; Tong, Amy S. T.; Choi, Peter J.; Blaser, Adrian ; Conole, Daniel; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

Synthetic Routes 9

Condizioni di reazione
Riferimento
Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides.
, European Patent Organization, , ,

Synthetic Routes 10

Condizioni di reazione
Riferimento
Phenol derivatives
, European Patent Organization, , ,

Synthetic Routes 11

Condizioni di reazione
Riferimento
Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  15 min, 0 °C
Riferimento
Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs
, Japan, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Riferimento
Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivatives
Sagiyan, A. S.; Babayan, E. P.; Geolchanyan, A. V.; Oganesyan, A. M.; Pripadchev, D. A.; et al, Hayastani Kimiakan Handes, 2007, 60(1), 61-72

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
Riferimento
Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  2 h, 0 °C
Riferimento
Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condizioni di reazione
Riferimento
Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator
, World Intellectual Property Organization, , ,

3-Fluoro-4-methoxybenzyl Alcohol Raw materials

3-Fluoro-4-methoxybenzyl Alcohol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol
A845539
Purezza:99%
Quantità:25g
Prezzo ($):355.0